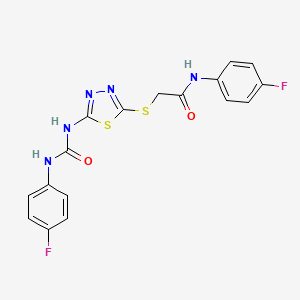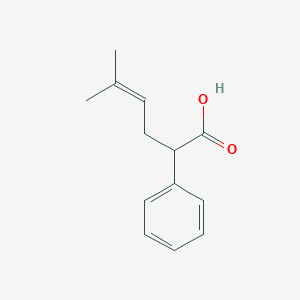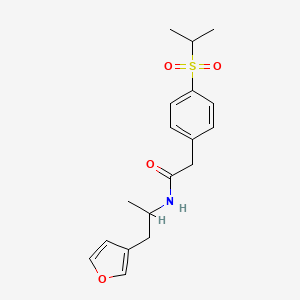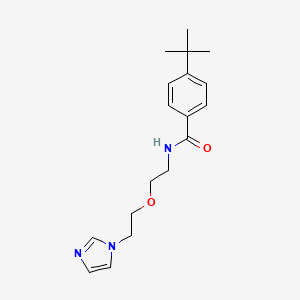
N-(4-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H13F2N5O2S2 and its molecular weight is 421.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A study by Abu-Melha (2021) on the synthesis, molecular modeling, and anticancer screening of some new imidazothiadiazole analogs, including compounds similar in structure to N-(4-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, revealed that these compounds have potent cytotoxic activities against various cancer cell lines. The derivatives showed significant cytotoxic results, especially against breast cancer, highlighting their potential as anticancer agents (Abu-Melha, 2021).
Hepatic Metabolism Stimulation
Research on the chemical stimulation of hepatic metabolism by similar experimental acetanilide compounds, such as FOE 5043, indicates that these compounds can indirectly mediate reductions in circulating thyroid hormone levels through enhanced hepatic metabolism. This suggests potential therapeutic applications in managing diseases associated with thyroid hormone dysregulation, although the compound was not directly studied for these effects (Christenson et al., 1996).
Neuroprotective and Anticancer Activities
A study on 2-amino-1,3,4-thiadiazole-based compounds, closely related to this compound, demonstrated anticancer and neuroprotective activities. These compounds were effective against tumor cells from various cancers and exhibited a trophic effect in neuronal cell culture without affecting the viability of normal cells. This dual activity suggests their potential use in cancer therapy and neuroprotection (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Antibacterial and Nematicidal Activities
Lu et al. (2020) synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties, which showed promising antibacterial activities against various bacteria and nematicidal activity against Meloidogyne incognita. While not directly related to this compound, this research indicates the potential for structurally similar compounds to possess antibacterial and nematicidal properties (Lu et al., 2020).
Wirkmechanismus
Target of Action
The primary target of this compound is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that has been implicated in a variety of cellular processes, including DNA repair, cell survival, and aging. It is also known to play a role in the regulation of the cell cycle .
Mode of Action
The compound acts as an inhibitor of SIRT1 . The inhibition of this enzyme leads to the overexpression of p53 , a gene responsible for the negative regulation of the cell cycle . This results in the halting of cell division, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Biochemical Pathways
The inhibition of SIRT1 by the compound affects the p53 pathway . Overexpression of p53 leads to the activation of several downstream effects, including cell cycle arrest, apoptosis, and DNA repair . These effects contribute to the compound’s potential anti-cancer activity .
Pharmacokinetics
The compound is predicted to have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . These properties can affect the bioavailability of the compound, influencing its efficacy and potential toxicity . One derivative, n-4-trifluoromethyl-benzoyl-n’-(4-fluorophenyl)thiourea, may cause hepatotoxicity .
Result of Action
The result of the compound’s action is the inhibition of cell division . This is due to the overexpression of p53, which negatively regulates the cell cycle . This can lead to cell cycle arrest, apoptosis, and DNA repair, contributing to the compound’s potential anti-cancer activity .
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N5O2S2/c18-10-1-5-12(6-2-10)20-14(25)9-27-17-24-23-16(28-17)22-15(26)21-13-7-3-11(19)4-8-13/h1-8H,9H2,(H,20,25)(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLRHROJVXYRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2460032.png)

![Ethyl 4-[[2-[[5-[(4-butoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2460037.png)

![[4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2460043.png)
![methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2460044.png)


![1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline](/img/structure/B2460050.png)

![2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2460052.png)